2-fluoro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide
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Overview
Description
2-fluoro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide is a complex organic compound that features a unique combination of fluorine, thiazole, oxadiazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the thiazole ring: This involves the reaction of a thioamide with a haloketone.
Coupling of the oxadiazole and thiazole rings: This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the fluorine atom: This can be done via electrophilic fluorination using reagents like Selectfluor.
Formation of the benzamide moiety: This involves the reaction of the intermediate with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in molecular docking studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. For instance, in anti-inflammatory applications, it may inhibit enzymes involved in the inflammatory response . In antimicrobial applications, it may disrupt bacterial cell wall synthesis or function .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
- 4-fluoro-3-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]phenyl methyl
Uniqueness
2-fluoro-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide is unique due to its combination of fluorine, thiazole, oxadiazole, and benzamide moieties, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C19H13FN4O2S |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-fluoro-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H13FN4O2S/c1-11-15(18-22-16(24-26-18)12-7-3-2-4-8-12)27-19(21-11)23-17(25)13-9-5-6-10-14(13)20/h2-10H,1H3,(H,21,23,25) |
InChI Key |
FZQWADZLFLVWCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2F)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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